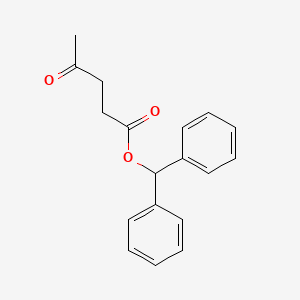

Diphenylmethyl 4-oxopentanoate

Description

Diphenylmethyl 4-oxopentanoate is an ester derivative of 4-oxopentanoic acid (levulinic acid), featuring a diphenylmethyl group esterified at the carboxylic acid position. This structural modification confers distinct physicochemical properties compared to simpler alkyl or aryl esters of 4-oxopentanoate.

Properties

CAS No. |

162038-78-0 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzhydryl 4-oxopentanoate |

InChI |

InChI=1S/C18H18O3/c1-14(19)12-13-17(20)21-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18H,12-13H2,1H3 |

InChI Key |

QCKGAACCZQCOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl 4-oxopentanoate typically involves the esterification of 4-oxopentanoic acid with diphenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 4-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diphenylmethyl 4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Diphenylmethyl 4-oxopentanoate involves its interaction with various molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, followed by the cleavage of the ester bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between diphenylmethyl 4-oxopentanoate and analogous compounds:

Structural and Functional Insights

- Diphenylmethyl Group Impact: The diphenylmethyl group in this compound increases steric bulk and lipophilicity compared to smaller esters like ethyl or methyl. This may enhance tissue retention or modulate hydrolysis rates in vivo, as seen in diphenylmethyl selenocyanate, which exhibits prolonged antioxidant and anticancer effects .

- Volatility and Stability: Ethyl and methyl esters are more volatile, making them suitable for flavor applications , whereas this compound’s lower volatility could favor sustained-release formulations.

- Enzymatic Interactions: 4-Nitrophenyl 4-oxopentanoate (Lev-PNP) is specifically designed as a chromogenic substrate for APS reductase, leveraging the nitrophenyl group for spectrophotometric detection . Diphenylmethyl esters are less likely to serve this role due to their bulkier structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.